molecular formula C21H13NO6S B8381384 2-{[2-(carboxymethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl]sulfanyl}benzoic acid

2-{[2-(carboxymethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl]sulfanyl}benzoic acid

Cat. No. B8381384
M. Wt: 407.4 g/mol
InChI Key: UPYXDSJYKRNITH-UHFFFAOYSA-N
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Patent
US04254109

Procedure details

A mixture of 6-chloro-1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-acetic acid (10.0 g, 34.5 mmoles, described in Example 2); 2-mercaptobenzoic acid (5.85 g, 37.9 mmoles) and anhydrous potassium carbonate (9.54 g, 37.9 mmoles) in dimethylformamide (300 ml) was heated at reflux for 3 hr. The product in the form of its sodium salt was precipitated from the reaction mixture. The precipitate was collected by filtration and dissolved in water. The solution of the sodium salt was rendered acidic with 2 N hydrochloric acid. The resulting precipitate was collected, dried and crystallized from dimethylformamide and water to give 9.0 g of the title compound; mp 339°-341° C.; UV (MeOH) 231, 254, 336 and 346, ε=31,450, 15,810, 8,760 and 9,210, respectively; IR (CHCl3) 2900, 1725, 1710, 1675 cm-1 ; NMR (CDCl3) δ 4.7 (s, 2H), 6.5-8.6 (m, 9H), 13.0 (broad, 1H); Anal. Calc'd: C, 61.91%; H, 3.22%; N, 3.44%; Found: C, 61.51%; H, 3.21%; N, 3.73%.
Name
6-chloro-1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-acetic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.85 g
Type
reactant
Reaction Step Two
Quantity
9.54 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[O:20])[N:7]([CH2:16][C:17]([OH:19])=[O:18])[C:8](=[O:15])[C:9]3[C:14]=2[C:13]=1[CH:12]=[CH:11][CH:10]=3.[SH:21][C:22]1[CH:30]=[CH:29][CH:28]=[CH:27][C:23]=1[C:24]([OH:26])=[O:25].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[O:15]=[C:8]1[C:9]2[C:14]3[C:13](=[C:2]([S:21][C:22]4[CH:30]=[CH:29][CH:28]=[CH:27][C:23]=4[C:24]([OH:26])=[O:25])[CH:3]=[CH:4][C:5]=3[C:6](=[O:20])[N:7]1[CH2:16][C:17]([OH:19])=[O:18])[CH:12]=[CH:11][CH:10]=2 |f:2.3.4|

Inputs

Step One
Name
6-chloro-1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-acetic acid
Quantity
10 g
Type
reactant
Smiles
ClC=1C=CC=2C(N(C(C3=CC=CC1C23)=O)CC(=O)O)=O
Step Two
Name
Quantity
5.85 g
Type
reactant
Smiles
SC1=C(C(=O)O)C=CC=C1
Name
Quantity
9.54 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The product in the form of its sodium salt was precipitated from the reaction mixture
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
crystallized from dimethylformamide and water

Outcomes

Product
Name
Type
product
Smiles
O=C1N(C(C2=C3C(C=CC=C13)=C(C=C2)SC2=C(C=CC=C2)C(=O)O)=O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.